molecular formula C8H15N2O4PS B14682434 Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester CAS No. 37934-12-6

Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester

Cat. No.: B14682434
CAS No.: 37934-12-6
M. Wt: 266.26 g/mol
InChI Key: PFCFCHIEKAKJMO-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-methyl-1,3,4-oxadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products Formed

The major products formed from these reactions include phosphorothioate oxides, reduced phosphorothioate derivatives, and substituted phosphorothioates .

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Properties

CAS No.

37934-12-6

Molecular Formula

C8H15N2O4PS

Molecular Weight

266.26 g/mol

IUPAC Name

2-(diethoxyphosphorylsulfanylmethyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H15N2O4PS/c1-4-12-15(11,13-5-2)16-6-8-10-9-7(3)14-8/h4-6H2,1-3H3

InChI Key

PFCFCHIEKAKJMO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCC1=NN=C(O1)C

Origin of Product

United States

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